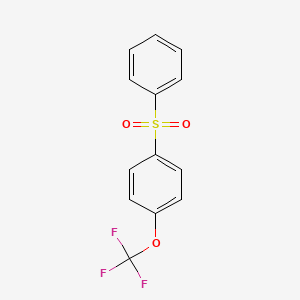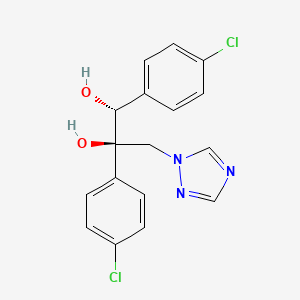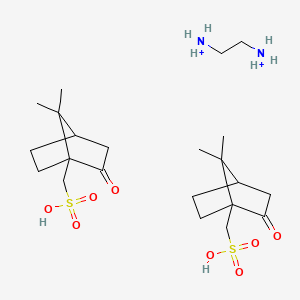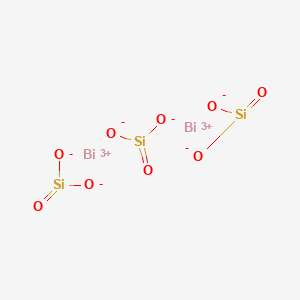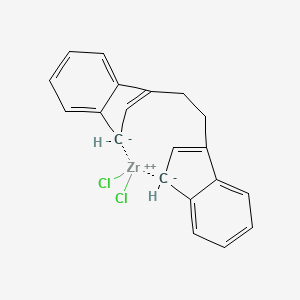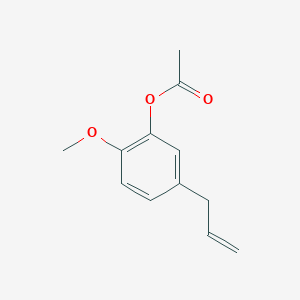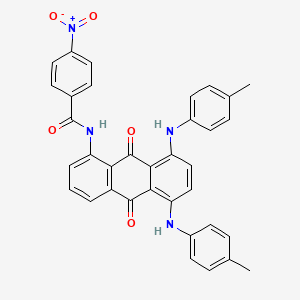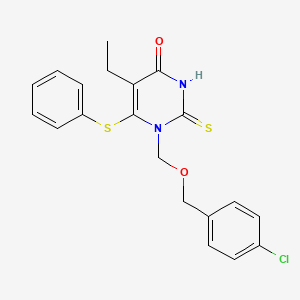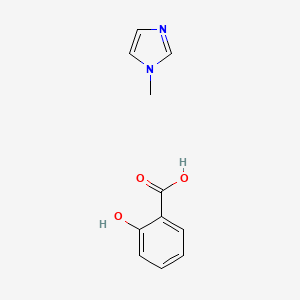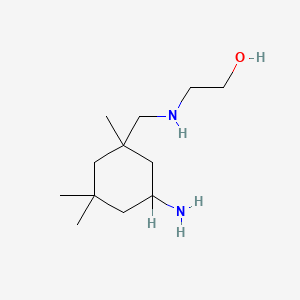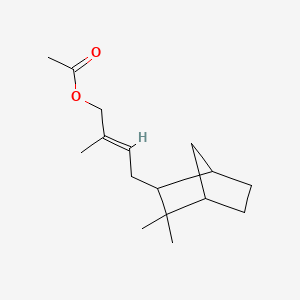
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate is a chemical compound known for its unique structure and properties. It is an ester derivative that finds applications in various fields, including perfumery, flavoring, and potentially in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate typically involves the esterification of (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a base or acid, the ester bond can be cleaved to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol.
Applications De Recherche Scientifique
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol, which can then interact with biological targets. The molecular pathways involved may include signal transduction pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dimethyl-2-norbornyl)-2-propanone: Known for its use in perfumery and flavoring.
Methyl (3,3-dimethyl-2-norbornyl)oxoacetate: Another ester derivative with similar applications in fragrances and flavors
Uniqueness
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate stands out due to its specific structural features, which impart unique aromatic properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry .
Propriétés
Numéro CAS |
94201-13-5 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
[(E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11(10-18-12(2)17)5-8-15-13-6-7-14(9-13)16(15,3)4/h5,13-15H,6-10H2,1-4H3/b11-5+ |
Clé InChI |
VBKKLWIHWVSKFD-VZUCSPMQSA-N |
SMILES isomérique |
C/C(=C\CC1C2CCC(C2)C1(C)C)/COC(=O)C |
SMILES canonique |
CC(=CCC1C2CCC(C2)C1(C)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


